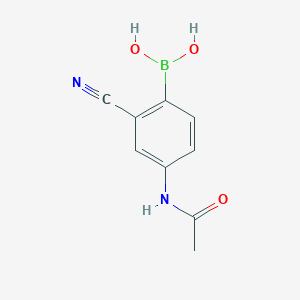
4-Acetamido-2-cyanophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-2-cyanophenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears acetamido and cyano substituents. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-2-cyanophenylboronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. . The reaction proceeds efficiently to yield the desired boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetamido-2-cyanophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are mild, and the products are typically biaryl compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Aplicaciones Científicas De Investigación
4-Acetamido-2-cyanophenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-acetamido-2-cyanophenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds . This property is exploited in the design of enzyme inhibitors and drug delivery systems. Additionally, the cyano and acetamido groups can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the acetamido and cyano substituents, making it less versatile in certain applications.
4-Acetamidophenylboronic Acid: Similar structure but lacks the cyano group, which may affect its reactivity and binding properties.
2-Cyanophenylboronic Acid: Lacks the acetamido group, which may influence its solubility and interaction with biological targets.
Uniqueness: 4-Acetamido-2-cyanophenylboronic acid is unique due to the presence of both acetamido and cyano groups on the phenyl ring. These substituents enhance the compound’s reactivity and binding properties, making it a valuable reagent in various chemical and biological applications .
Propiedades
Fórmula molecular |
C9H9BN2O3 |
|---|---|
Peso molecular |
203.99 g/mol |
Nombre IUPAC |
(4-acetamido-2-cyanophenyl)boronic acid |
InChI |
InChI=1S/C9H9BN2O3/c1-6(13)12-8-2-3-9(10(14)15)7(4-8)5-11/h2-4,14-15H,1H3,(H,12,13) |
Clave InChI |
SMWLJCBYLSDXPS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)NC(=O)C)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















